molecular formula C8H8O2S B105559 Phenyl vinyl sulfone CAS No. 5535-48-8

Phenyl vinyl sulfone

Cat. No. B105559
CAS RN: 5535-48-8
M. Wt: 168.21 g/mol
InChI Key: UJTPZISIAWDGFF-UHFFFAOYSA-N
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Description

Phenyl vinyl sulfone is a versatile chemical compound that has been the subject of various studies due to its potential applications in polymer synthesis and medicinal chemistry. It serves as a precursor for the synthesis of polyacetylene, a material with significant electrical properties, and has been used in the synthesis of polyhydroxylated derivatives structurally analogous to chalcones . Additionally, phenyl vinyl sulfone has demonstrated antihelminthic and antiprotozoal properties, showing potent activity against Fasciola gigantica in vitro .

Synthesis Analysis

The synthesis of phenyl vinyl sulfone and its derivatives has been explored through several methods. An economical and convenient synthesis method using commercially available sulfinic acid sodium salts and dibromides has been developed, which does not require a catalyst . Moreover, a green synthesis approach has been described, utilizing ethylene oxide, strong acid resin, and solid supported phosphotungstic acid, which is eco-friendly and has a high yield . These methods highlight the advancements in synthesizing phenyl vinyl sulfone in a cost-effective and environmentally conscious manner.

Molecular Structure Analysis

The molecular structure of phenyl vinyl sulfone plays a crucial role in its reactivity and properties. Studies have used Density Functional Theory to investigate the conversion of sulfonyl precursor chains into poly(p-phenylene vinylene) (PPV), assessing the performance of the MPW1K functional for describing radical dissociation and internal conversion reactions . The theoretical study provides insights into the molecular structure and the influence of entropy on the activation energies of these reactions.

Chemical Reactions Analysis

Phenyl vinyl sulfone undergoes various chemical reactions that have been extensively studied. For instance, radicals generated from (diacyloxyiodo)benzene have been added to phenyl vinyl sulfone to yield 2-alkylethyl phenyl sulfone in the presence of a hydrogen donor . Additionally, organocopper reagents and heteroatom nucleophiles have been added to phenylseleno derivatives of vinyl sulfone, leading to the formation of vinyl and allenic sulfones, as well as Michael, anti-Michael, and rearrangement products . These reactions demonstrate the compound's reactivity and potential for creating diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenyl vinyl sulfone and its polymers have been a subject of interest. Poly(phenyl vinyl sulfoxide), a precursor to polyacetylene, has been synthesized and its electrical properties studied. The conversion of this precursor to polyacetylene was found to follow first-order kinetics with a large activation energy, and the resulting polyacetylene exhibited high conversion and low defect rates . Furthermore, the electrical properties of polyacetylene copolymers derived from poly(phenyl vinyl sulfoxide) and its oxidized products have been correlated with their bulk conductivities after doping with iodine . These studies contribute to the understanding of how the structural aspects of phenyl vinyl sulfone derivatives influence their physical and chemical properties.

Scientific Research Applications

  • Electrolyte Additive in Lithium-Rich Cathodes : Phenyl vinyl sulfone (PVS) is utilized as an innovative electrolyte additive to construct a protective interface film on layered lithium-rich cathodes. This application significantly improves the capacity retention of lithium batteries, attributed to the special molecular structure of PVS, which includes a double bond for preferential oxidizability, an aromatic ring for chemical stability, and sulfur for ionic conductivity. These features were confirmed through electrochemical measurements, theoretical calculations, and detailed physical characterizations (Zheng et al., 2016).

  • Synthetic Inhibitor with Antihelminthic Properties : Although your request excludes drug usage, it's notable that Phenyl vinyl sulfone has been studied as a synthetic inhibitor of cysteine protease with antihelminthic and antiprotozoal properties. This research, while not directly related to your request, highlights the chemical's potential in varied biological applications (Helmy, Fahmy, & Sabry, 2008).

  • Organic Synthesis and Bioconjugate Formation : The reactivity of Phenyl vinyl sulfone in various chemical reactions, such as Michael, radical, and cycloaddition reactions, has been systematically assessed. Its superior performance compared to other vinyl sulfones in terms of reactivity and selectivity, possibly due to conformational and orbital control exerted by its molecular structure, has been highlighted. These characteristics open up new applications in organic synthesis and bioconjugate formation (Rodrigo et al., 2016).

  • Protective Group for SH Groups : Phenyl vinyl sulfone, along with p-tolyl isobutenyl sulfone, are convenient reagents for protecting SH groups via the Michael adduct. These compounds offer high yield protection and deprotection under mild basic conditions in both protic and aprotic solvents. This feature is particularly useful in various synthetic chemistry applications (Kuroki & Lett, 1984).

  • Synthesis of Vinyl Sulfones : Phenyl vinyl sulfone is involved in the efficient synthesis of vinyl sulfones using commercially available sulfinic acid sodium salts and dibromides. This general process, which does not require any catalyst, yields various phenyl and methyl vinyl sulfones in good yields (Guan et al., 2007).

Safety And Hazards

Phenyl vinyl sulfone is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is also a skin sensitizer . It is recommended to avoid inhalation, ingestion, and contact with skin and eyes .

Future Directions

The development of the methodology for the preparation of vinyl sulfones is of significant interest to organic chemists . There have been numerous useful methods developed recently, and this area of research is expected to continue to grow .

properties

IUPAC Name

ethenylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c1-2-11(9,10)8-6-4-3-5-7-8/h2-7H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTPZISIAWDGFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50203903
Record name Phenyl vinyl sulfone
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Molecular Weight

168.21 g/mol
Source PubChem
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Product Name

Phenyl vinyl sulfone

CAS RN

5535-48-8
Record name Phenyl vinyl sulfone
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Record name Phenyl vinyl sulfone
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Record name Phenyl vinyl sulfone
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Record name Phenyl vinyl sulfone
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Record name Phenyl vinyl sulphone
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Record name PHENYL VINYL SULFONE
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Synthesis routes and methods I

Procedure details

(β-chloroethylsulfonyl)benzene (4.09 g, 20 mmol) was added to 20 g of toluene, to this solution were added 3.00 g of 49% aqueous potassium carbonate solution (potassium carbonate 10.6 mmol) and 113 mg (1.0 mmol) or diisopropylethylamine, and the mixture was stirred for 4 hours at 40° C. Then, 10 g of water was added and the mixture was separated to an organic phase and aqueous phase. This aqueous phase was extracted by chloroform, and the resulted organic phase was combined with the previous organic phase, dried over magnesium sulfate, the solvents were distilled off, to obtain 2.76 g (yield 82.1%) of phenylvinylsulfone.
Quantity
4.09 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 g
Type
solvent
Reaction Step Three
Yield
82.1%

Synthesis routes and methods II

Procedure details

(β-chloroethylsulfonyl)benzene (40.9 g, 200 mmol) was dissolved in 100 g of toluene, to this solution were added 30.7 g of 49% aqueous potassium carbonate solution (potassium carbonate 109 mmol) and 1.01 g (10 mmol) of triethylamine, and the mixture was stirred for 3 hours at from 40 to 45° C. Then, the mixture was washed with 70 g of water once, with 35 g of 5% aqueous sulfuric acid solution once and further with 35 g of water once, and the solvents were distilled off to obtain 33.1 g (yield 98.4%) of phenylvinylsulfone.
Quantity
40.9 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
solvent
Reaction Step One
Quantity
30.7 g
Type
reactant
Reaction Step Two
Quantity
1.01 g
Type
catalyst
Reaction Step Two
Yield
98.4%

Synthesis routes and methods III

Procedure details

2-(phenylsulfonyl)ethanol (143.8 g, purity 96.2%, 743 mmol) was added to 71.9 g of toluene, and 30.0 g (38 mmol) of pyridine was added to the mixture. The resulting solution was heated to 60° C., then 110.5 g (929 mmol) of thionyl chloride added over 5 hours at 60 to 70° C., and the mixture was stirred for 2 hours at 70° C. Then, the mixture was diluted with 143.9 g of toluene and cooled to 45° C. Then 303.2 g of 7% sodium bicarbonate solution and 193.4 g of toluene were added, washed separated. Obtained organic layer was mixed with 303.2 g of 7% sodium bicarbonate solution and stirred and separated. 5 g of the organic layer was sampled and subjected to HPLC analysis, which revealed that (β-chloroethylsulfonyl)benzene was obtained in a yield of 98% and phenylvinylsulfone in a yield of 0.7%. (Internal Standard: methyl benzoate).
Quantity
143.8 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
71.9 g
Type
solvent
Reaction Step One
Quantity
110.5 g
Type
reactant
Reaction Step Two
Quantity
303.2 g
Type
reactant
Reaction Step Three
Quantity
193.4 g
Type
solvent
Reaction Step Three
Quantity
143.9 g
Type
solvent
Reaction Step Four
Yield
98%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenyl vinyl sulfone
Reactant of Route 2
Phenyl vinyl sulfone
Reactant of Route 3
Phenyl vinyl sulfone
Reactant of Route 4
Reactant of Route 4
Phenyl vinyl sulfone
Reactant of Route 5
Phenyl vinyl sulfone
Reactant of Route 6
Reactant of Route 6
Phenyl vinyl sulfone

Citations

For This Compound
2,100
Citations
CC Price, H Morita - Journal of the American Chemical Society, 1953 - ACS Publications
… by its strong absorption at 235 µ, is present to a lesser extent in phenyl vinyl sulfone, … might influence the spectral and copolymerization characteristics of phenyl vinyl sulfone. …
Number of citations: 79 pubs.acs.org
RD Little, SO Myong - Tetrahedron Letters, 1980 - Elsevier
… Preparation of the sulfones used in this study was accomplished either V~Q a Diels-Alder cyeloadditZon between an appropriate diene and phenyl vinyl sulfone , or a 1,3-dlyl …
Number of citations: 109 www.sciencedirect.com
X Zhang, A Xu, Y Ran, C Wei, F Xie, J Wu - Bioorganic Chemistry, 2022 - Elsevier
… 2, the Phenyl vinyl sulfone moiety is necessary for its NLRP3 inhibitory activity. Replacing cyano group to other electron-withdrawing group remains the inhibitory activity. Cocco et al. …
Number of citations: 4 www.sciencedirect.com
RVC Carr, RV Williams… - The Journal of Organic …, 1983 - ACS Publications
… In the first sequence, phenyl vinyl sulfone is shown to enter into [4+ 2] x-reactions as a moderately reactive dienophile and to do so with very good regioselectivity. The resulting adducts …
Number of citations: 153 pubs.acs.org
NO Brace - The Journal of Organic Chemistry, 1993 - ACS Publications
… Vinyl sulfones, and in particular phenyl vinyl sulfone, are useful synthetic tools and have a rich … , versatile, high-yield synthesis of phenyl vinyl sulfone and of vinyl sulfones as a class, …
Number of citations: 29 pubs.acs.org
X Zhang, J Zhang, M Jia, L Peng, N Zhang, S Qi… - Green Chemical …, 2023 - Elsevier
One of the bottlenecks limiting the cycling stability of high voltage lithium metal batteries (LMBs) is the lack of suitable electrolytes. Herein, phenyl vinyl sulfone (PVS) is proposed as a …
Number of citations: 2 www.sciencedirect.com
RVC Carr, LA Paquette - Journal of the American Chemical …, 1980 - ACS Publications
… The most notable advantage of the high regiochemical control imparted by phenyl vinyl sulfone materializes when the original adducts are subjected to an alkylation-desulfonylation …
Number of citations: 86 pubs.acs.org
MT Konieczny, B Horowska, A Kunikowski… - …, 2001 - thieme-connect.com
… A suspension of the appropriate benzyl derivative of phenyl vinyl sulfone 2 (1 mmol) and 5 % Pd on charcoal (100 mg) in EtOAc was hydrogenated at rt for 1-4 h. The reaction mixture …
Number of citations: 25 www.thieme-connect.com
A Battace, T Zair, H Doucet, M Santelli - Synthesis, 2006 - thieme-connect.com
… Phenyl vinyl sulfone and phenyl vinylsulfonate also gave … % yields by Heck arylation of phenyl vinyl sulfone using palladium(II) … [9] The reaction of phenyl vinyl sulfone with an aryl iodide …
Number of citations: 43 www.thieme-connect.com
GAN Felton, NL Bauld - Tetrahedron letters, 2004 - Elsevier
… anion radical of phenyl vinyl sulfone undergoes a rapid cyclobutadimerization reaction. No such product is observed in the case of the cross addition of 1a to phenyl vinyl sulfone. Finally…
Number of citations: 15 www.sciencedirect.com

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